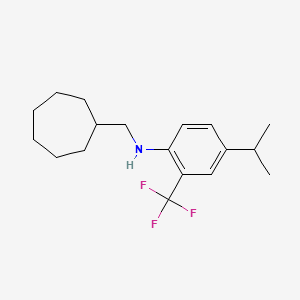

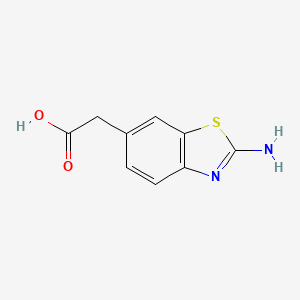

(2-Aminobenzothiazol-6-yl)acetic acid

Descripción general

Descripción

“(2-Aminobenzothiazol-6-yl)acetic acid” is a compound that has been used in various scientific research . It is also known as ethyl 2-(2-amino-1H-1lambda3-benzo[d]thiazol-6-yl)acetate . The compound has a molecular weight of 237.3 .

Synthesis Analysis

The synthesis of 2-aminobenzothiazole derivatives, which include “(2-Aminobenzothiazol-6-yl)acetic acid”, has been a topic of interest in recent years . These compounds have been synthesized using both one-pot and multistep synthesis methods . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives .Molecular Structure Analysis

The molecular structure of “(2-Aminobenzothiazol-6-yl)acetic acid” is represented by the InChI code 1S/C11H13N2O2S/c1-2-15-10(14)6-7-3-4-8-9(5-7)16-11(12)13-8/h3-5,16H,2,6H2,1H3,(H2,12,13) .Chemical Reactions Analysis

2-Aminobenzothiazole, a key component of “(2-Aminobenzothiazol-6-yl)acetic acid”, has been found to participate in various chemical reactions . It serves as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .Physical And Chemical Properties Analysis

“(2-Aminobenzothiazol-6-yl)acetic acid” has a molecular weight of 237.3 . It is recommended to be stored at a temperature of 28 C .Aplicaciones Científicas De Investigación

Drug Design and Medicinal Chemistry

Benzothiazoles, including (2-Aminobenzothiazol-6-yl)acetic acid, have attracted significant interest in drug design due to their high biological and pharmacological activity . Researchers explore their potential as building blocks for developing new drugs. The easy functionalization of the 2-NH₂ and 2-SH groups, along with the benzene ring, makes them versatile for synthesizing pharmacologically active heterocycles.

Organic Synthesis

The compound serves as a reactive building block for organic synthesis. Its functional groups allow for diverse modifications, enabling the creation of novel compounds. Researchers employ both conventional multistep processes and more sustainable one-pot, atom-economy procedures based on green chemistry principles .

Safety and Hazards

Direcciones Futuras

The future directions in the research of “(2-Aminobenzothiazol-6-yl)acetic acid” and similar compounds seem to be promising. The concept of green synthesis is being adopted in the synthesis of benzothiazole derivatives . Catalytic reactions are given priority, allowing to reduce the impact on the environment . The development of targeted synthesis of benzothiazole analogs is also a focus area .

Mecanismo De Acción

Target of Action

It’s known that similar compounds have shown antimicrobial, antioxidant, and anticancer properties .

Mode of Action

It’s suggested that similar compounds may inhibit the activity of certain cancer cell lines by inducing apoptosis or programmed cell death .

Biochemical Pathways

It’s known that similar compounds can influence various biochemical pathways due to their antimicrobial, antioxidant, and anticancer properties .

Result of Action

Similar compounds have been reported to exhibit antimicrobial, antioxidant, and anticancer effects .

Action Environment

It’s known that factors such as temperature, ph, and presence of other compounds can influence the action of similar compounds .

Propiedades

IUPAC Name |

2-(2-amino-1,3-benzothiazol-6-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c10-9-11-6-2-1-5(4-8(12)13)3-7(6)14-9/h1-3H,4H2,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWREWFNNXLTDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CC(=O)O)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Aminobenzothiazol-6-yl)acetic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2397209.png)

![N-[4-[2-(3-methoxybenzoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2397214.png)

![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2397217.png)

![N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2397218.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2397219.png)

![1-(2-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2397221.png)

![N-(4-acetylphenyl)-2-[(8-chloro-4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetamide](/img/structure/B2397222.png)

![[(2R,3R)-3-Phenylazetidin-2-yl]methanol;hydrochloride](/img/structure/B2397224.png)

![2-amino-4-(2-bromophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2397227.png)

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2397228.png)